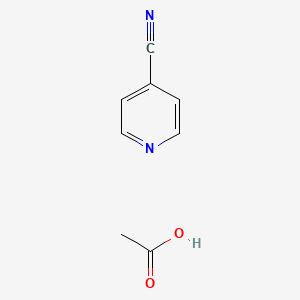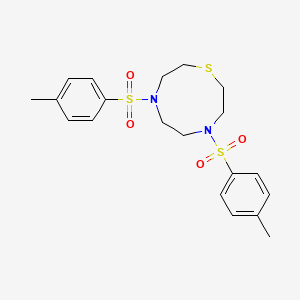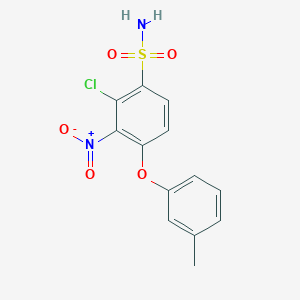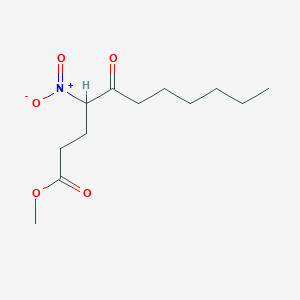
Ethoxy(triphenylsilyl)acetic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxy(triphenylsilyl)acetic anhydride is an organic compound that belongs to the class of acid anhydrides. Acid anhydrides are derived from carboxylic acids by the removal of water molecules. This compound is characterized by the presence of ethoxy, triphenylsilyl, and acetic anhydride groups, making it a unique and versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethoxy(triphenylsilyl)acetic anhydride can be synthesized through the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion . The reaction typically involves the use of ethoxy(triphenylsilyl)acetic acid and an appropriate dehydrating agent to form the anhydride. Common reagents used in this synthesis include thionyl chloride or phosphorus pentachloride, which facilitate the removal of water molecules .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethoxy(triphenylsilyl)acetic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form ethoxy(triphenylsilyl)acetic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Alcoholysis: Requires the presence of an alcohol and a catalyst such as sulfuric acid.
Aminolysis: Involves the use of primary or secondary amines under mild conditions.
Major Products Formed
Hydrolysis: Ethoxy(triphenylsilyl)acetic acid.
Alcoholysis: Ethoxy(triphenylsilyl)acetate esters.
Aminolysis: Ethoxy(triphenylsilyl)acetamides.
Wissenschaftliche Forschungsanwendungen
Ethoxy(triphenylsilyl)acetic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters, amides, and other derivatives.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethoxy(triphenylsilyl)acetic anhydride involves nucleophilic acyl substitution. The compound reacts with nucleophiles such as water, alcohols, or amines, leading to the formation of new acyl compounds. During this reaction, the leaving group is removed from the anhydride, and the nucleophile forms a bond with the carbonyl carbon .
Vergleich Mit ähnlichen Verbindungen
Ethoxy(triphenylsilyl)acetic anhydride can be compared with other acid anhydrides such as acetic anhydride and benzoic anhydride:
Acetic Anhydride: Commonly used in the acetylation of alcohols and amines. It is less bulky compared to this compound.
Benzoic Anhydride: Used in the synthesis of benzoate esters and amides. .
This compound is unique due to the presence of the triphenylsilyl group, which imparts steric hindrance and influences the reactivity and selectivity of the compound in various reactions.
Eigenschaften
CAS-Nummer |
90122-01-3 |
|---|---|
Molekularformel |
C44H42O5Si2 |
Molekulargewicht |
707.0 g/mol |
IUPAC-Name |
(2-ethoxy-2-triphenylsilylacetyl) 2-ethoxy-2-triphenylsilylacetate |
InChI |
InChI=1S/C44H42O5Si2/c1-3-47-43(50(35-23-11-5-12-24-35,36-25-13-6-14-26-36)37-27-15-7-16-28-37)41(45)49-42(46)44(48-4-2)51(38-29-17-8-18-30-38,39-31-19-9-20-32-39)40-33-21-10-22-34-40/h5-34,43-44H,3-4H2,1-2H3 |
InChI-Schlüssel |
OHCPLFGPGVMERP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(=O)OC(=O)C(OCC)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)









![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)

